5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde
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Overview
Description
5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde: is an organic compound with the molecular formula C12H10O3S2 It is characterized by the presence of a thiophene ring substituted with a methylsulfonylphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenemethanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating and withdrawing groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antibacterial Activity: Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with biological targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methylsulfonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
5-[4-(Methylsulfonyl)phenyl]-2-thiophenemethanol: This compound is similar but has an alcohol group instead of an aldehyde group.
5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10O3S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3S2/c1-17(14,15)11-5-2-9(3-6-11)12-7-4-10(8-13)16-12/h2-8H,1H3 |
InChI Key |
YXHUURXJEFJDBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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